Turgorin

Description

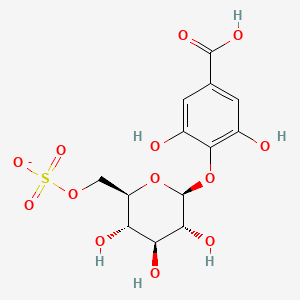

Structure

3D Structure

Propriétés

Numéro CAS |

80220-30-0 |

|---|---|

Formule moléculaire |

C13H15O13S- |

Poids moléculaire |

411.32 g/mol |

Nom IUPAC |

[(2R,3S,4S,5R,6S)-6-(4-carboxy-2,6-dihydroxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C13H16O13S/c14-5-1-4(12(19)20)2-6(15)11(5)26-13-10(18)9(17)8(16)7(25-13)3-24-27(21,22)23/h1-2,7-10,13-18H,3H2,(H,19,20)(H,21,22,23)/p-1/t7-,8-,9+,10-,13+/m1/s1 |

Clé InChI |

PCNPDUJUHNLVNS-YANYRWCTSA-M |

SMILES |

C1=C(C=C(C(=C1O)OC2C(C(C(C(O2)COS(=O)(=O)[O-])O)O)O)O)C(=O)O |

SMILES isomérique |

C1=C(C=C(C(=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])O)O)O)O)C(=O)O |

SMILES canonique |

C1=C(C=C(C(=C1O)OC2C(C(C(C(O2)COS(=O)(=O)[O-])O)O)O)O)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

Turgorin: A Technical Guide to its Discovery, Isolation, and Role in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turgorins are a fascinating class of plant signaling molecules, best known for their role in mediating the rapid leaf movements of plants such as the sensitive plant, Mimosa pudica. These movements, technically known as nyctinastic (sleep) and seismonastic (touch-induced) responses, are dramatic examples of the intricate control plants exert over their physiological state. Turgorins, which are derivatives of gallic acid, act as chemical messengers that trigger a cascade of events leading to sudden changes in turgor pressure within specialized motor organs called pulvini. This technical guide provides an in-depth overview of the discovery of turgorins, detailed protocols for their isolation and purification from plant tissues, and a summary of our current understanding of their signaling pathways. The quantitative data presented, along with detailed experimental workflows, offer a valuable resource for researchers in plant biology, natural product chemistry, and drug development who are interested in exploring the physiological activity and potential applications of these unique phytohormones.

Discovery and a Nod to the Pioneers

The discovery of turgorins is credited to the pioneering work of Hermann Schildknecht and his colleagues in the 1980s. Their research on the chemical basis of the sensitive plant's movement led to the identification of a "welkstoff" or "wilting substance" that could induce the characteristic leaf-folding response. This substance, which they named "turgorin," was found to be a key player in the plant's ability to respond to external stimuli. One of the primary turgorins identified was Periodic Leaf Movement Factor 1 (PLMF 1), chemically characterized as gallic acid 4-O-(β-D-glucopyranosyl-6'-sulfate). This discovery opened up a new avenue of research into the chemical signaling that governs plant movements.

Experimental Protocols

The isolation and purification of turgorins from plant tissues require a multi-step process involving extraction, fractionation, and chromatographic separation. The following protocols are based on methodologies described in the foundational research on turgorins.

Extraction of Turgorins from Mimosa pudica

This protocol outlines the initial extraction of this compound-containing fractions from fresh plant material.

Materials:

-

Fresh leaves of Mimosa pudica

-

Methanol

-

Distilled water

-

Blender or homogenizer

-

Cheesecloth or muslin

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Harvest fresh, healthy leaves of Mimosa pudica.

-

Immediately homogenize the leaves in a blender with a methanol/water solution (e.g., 80:20 v/v) at a ratio of approximately 1:10 (plant material weight:solvent volume).

-

Filter the homogenate through several layers of cheesecloth or muslin to remove solid debris.

-

Centrifuge the filtrate at a moderate speed (e.g., 5,000 x g) for 15 minutes to pellet any remaining fine particles.

-

Carefully decant the supernatant.

-

Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to avoid degradation of the turgorins. The goal is to remove the methanol, leaving a concentrated aqueous extract.

Purification by Column Chromatography

This protocol describes the purification of turgorins from the crude extract using Sephadex LH-20 column chromatography, a size-exclusion and adsorption chromatography method suitable for separating polar organic compounds.

Materials:

-

Concentrated aqueous extract from the previous step

-

Sephadex LH-20 resin

-

Chromatography column

-

Methanol/water solutions of varying concentrations (e.g., 100% water, 20% methanol, 40% methanol, etc.)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Swell the Sephadex LH-20 resin in distilled water for several hours according to the manufacturer's instructions.

-

Pack the chromatography column with the swollen Sephadex LH-20 resin, ensuring a uniform and bubble-free bed.

-

Equilibrate the column by washing it with several column volumes of 100% distilled water.

-

Carefully load the concentrated aqueous extract onto the top of the column.

-

Begin the elution process with 100% distilled water, collecting fractions of a defined volume.

-

Gradually increase the concentration of methanol in the mobile phase (step-wise or linear gradient) to elute compounds with increasing polarity. For example, use successive elutions with 20%, 40%, 60%, 80%, and 100% methanol in water.

-

Monitor the eluted fractions for the presence of turgorins. This can be done by spotting the fractions on TLC plates, developing the plates in a suitable solvent system (e.g., butanol:acetic acid:water), and visualizing the spots under a UV lamp. Fractions containing turgorins can then be pooled.

-

The pooled active fractions can be further purified using additional chromatographic steps, such as high-performance liquid chromatography (HPLC), if necessary.

Bioassay for this compound Activity

This bioassay provides a method for testing the biological activity of the isolated fractions by observing their effect on the leaf movement of Mimosa pudica.

Materials:

-

Healthy, potted Mimosa pudica plants

-

Purified this compound fractions dissolved in a suitable buffer (e.g., a weak phosphate buffer at neutral pH)

-

Micropipette or syringe

-

Protractor or a camera with angle measurement software

-

Timer

Procedure:

-

Select a healthy, fully expanded leaf on a Mimosa pudica plant.

-

Carefully apply a small, known volume (e.g., 10-20 µL) of the this compound solution to the upper surface of the pulvinus (the swollen joint at the base of the petiole).

-

As a control, apply the same volume of the buffer solution without the this compound to a different leaf on the same or a different plant.

-

Observe the leaf for a response, which is the folding of the leaflets and the drooping of the petiole.

-

Quantify the response by:

-

Time to response: Measure the time it takes from the application of the solution to the initiation of the leaf movement.

-

Angle of folding: Measure the angle of the petiole relative to the stem before and after the response. A greater change in angle indicates a stronger response. This can be done using a protractor held behind the leaf or by analyzing images taken before and after the movement.

-

-

Test a range of concentrations of the purified this compound to determine the dose-response relationship.

Quantitative Data

The following tables summarize key quantitative data related to the activity of turgorins.

| Parameter | Value | Plant Species | Reference |

| PLMF 1 (this compound) Activity | |||

| Half-maximal effective concentration (EC₅₀) for leaflet movement | 5.5 µM | Mimosa pudica | Kallas et al., 1990 |

| This compound Receptor Binding | |||

| Dissociation constant (Kₙ) | 45 µM | Mimosa pudica | Kallas et al., 1990 |

| Binding site density | 4.4 nmol/mg protein | Mimosa pudica plasma membrane fractions | Kallas et al., 1990 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of turgorins and the experimental workflows for their isolation and bioassay.

Turgorin's Role in Regulating Plant Cell Rigidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turgorins are a class of gallic acid derivatives recognized for their role as signaling molecules in plants, primarily associated with nastic movements such as the dramatic leaf-folding of Mimosa pudica. These movements are a direct consequence of rapid and reversible changes in the turgor pressure of specialized motor cells within the pulvinus. This technical guide provides an in-depth exploration of the current understanding of turgorin's function in regulating plant cell rigidity. It consolidates quantitative data on this compound bioactivity, details generalized experimental protocols for their study, and presents a putative signaling pathway for their action. This document is intended to serve as a comprehensive resource for researchers investigating plant cell mechanics, signal transduction, and those in the field of drug development exploring novel herbicidal or plant growth-regulating compounds.

Introduction: The Concept of Turgor and the Discovery of Turgorins

Plant cell rigidity is fundamentally dependent on turgor pressure, the hydrostatic pressure exerted by the cell's contents against its semi-rigid cell wall. This pressure is essential for maintaining the structural integrity of plant tissues, driving cell expansion, and facilitating various plant movements. The regulation of turgor is a complex process involving the transport of water and ions across cellular membranes.

Turgorins were identified as key chemical messengers in the regulation of turgor-driven movements. They are a group of gallic acid derivatives that can induce rapid changes in turgor within specialized motor cells.[1] The most well-characterized this compound is Periodic Leaf Movement Factor 1 (PLMF 1), isolated from the sensitive plant, Mimosa pudica.

Quantitative Data on this compound Bioactivity

The primary quantitative data available for turgorins comes from studies on PLMF 1 and its effect on the leaf movement of Mimosa pudica. These studies provide valuable insights into the potency and receptor-binding affinity of this signaling molecule.

| Parameter | Value | Plant/System | Reference |

| Half-maximal effective concentration (EC₅₀) for leaflet movement | 5.5 µM | Mimosa pudica | [2] |

| Dissociation constant (Kᴅ) for binding to plasma membrane fractions | 45 µM | Mimosa pudica | [2] |

| Number of binding sites | 4.4 nmol/mg protein | Mimosa pudica plasma membrane fractions | [2] |

The this compound Signaling Pathway: A Putative Model

While the complete signaling cascade initiated by turgorins is yet to be fully elucidated, based on the known mechanisms of pulvinar movement in plants like Mimosa pudica, a putative signaling pathway can be proposed. This model integrates the roles of ion channels, secondary messengers, and osmotic water flow.

The binding of this compound to its putative receptor on the plasma membrane of motor cells is hypothesized to trigger a cascade of events leading to a rapid change in cell turgor. This process is believed to involve the influx of calcium ions, which act as a secondary messenger, activating anion and potassium channels. The subsequent efflux of ions creates an osmotic gradient, driving water out of the cell and causing a loss of turgor.

Experimental Protocols

The following sections provide generalized protocols for key experiments in this compound research. These are based on standard methodologies and should be optimized for specific experimental conditions.

This compound Bioassay for Leaf Movement in Mimosa pudica

This bioassay is designed to assess the biological activity of turgorins or related compounds by observing their effect on the leaf-folding response of Mimosa pudica.

Materials:

-

Mimosa pudica plants (2-3 months old with several fully expanded leaves).

-

This compound or test compound.

-

Solvent for dissolving the compound (e.g., distilled water, ethanol).

-

Micropipettes.

-

Stopwatch or timer.

-

Camera for recording leaf movement (optional).

Procedure:

-

Plant Acclimatization: Acclimatize the Mimosa pudica plants to the laboratory conditions for at least 24 hours prior to the experiment to reduce variability in their response.

-

Preparation of this compound Solutions: Prepare a series of dilutions of the this compound or test compound in the appropriate solvent. A control solution containing only the solvent should also be prepared.

-

Application: Gently apply a small, standardized volume (e.g., 10 µL) of the test solution to the upper surface of a terminal leaflet of a fully expanded leaf. Care should be taken to minimize mechanical stimulation.

-

Observation: Observe the response of the leaflets and the entire leaf. Record the time taken for the leaflets to fold and for the petiole to droop.

-

Data Collection: For quantitative analysis, record the response (e.g., percentage of leaflets folded, angle of petiole drooping) at a specific time point after application for each concentration.

-

Data Analysis: Plot the response against the concentration of the test compound. From this dose-response curve, the EC₅₀ value can be determined.

In Vitro this compound Binding Assay

This generalized protocol describes a radioligand binding assay to characterize the interaction of turgorins with their putative receptors in isolated plant plasma membranes.

Materials:

-

Plant tissue (e.g., leaves of Mimosa pudica).

-

Radiolabeled this compound (e.g., [¹⁴C-carboxyl]-PLMF 1).

-

Unlabeled this compound for competition assays.

-

Homogenization buffer.

-

Sucrose solutions for density gradient centrifugation.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Plasma Membrane Isolation:

-

Homogenize the plant tissue in a cold homogenization buffer.

-

Filter the homogenate and perform differential centrifugation to obtain a microsomal fraction.

-

Further purify the plasma membranes using an aqueous two-phase partitioning system or a sucrose density gradient.[3]

-

-

Binding Reaction:

-

Incubate a fixed amount of plasma membrane protein with increasing concentrations of the radiolabeled this compound in a binding buffer.

-

For competition experiments, incubate with a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound.

-

Incubate at a controlled temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter under vacuum to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters quickly with cold binding buffer to remove non-specifically bound ligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kᴅ) and the maximum number of binding sites (Bmax).

-

Measurement of Turgor Pressure

The pressure probe is a direct method for measuring turgor pressure in individual plant cells.[1][4]

Materials:

-

Pressure probe apparatus.

-

Micromanipulator.

-

Microscope.

-

Plant material.

Procedure:

-

Probe Preparation: Fill the microcapillary of the pressure probe with silicone oil.

-

Cell Puncture: Under a microscope, use the micromanipulator to carefully insert the tip of the microcapillary into a target cell.

-

Pressure Measurement: The pressure inside the cell will be transmitted through the oil to a pressure transducer, which gives a direct reading of the turgor pressure.

-

Experimental Manipulation: To measure the effect of turgorins, the cell can be perfused with a solution containing the compound while monitoring the change in turgor pressure over time.

Concluding Remarks and Future Perspectives

Turgorins represent a fascinating class of plant signaling molecules with a clear and demonstrable effect on cell rigidity through the modulation of turgor pressure. The quantitative data from Mimosa pudica provides a solid foundation for understanding their potency and interaction with cellular components. The putative signaling pathway, while requiring further experimental validation, offers a logical framework for future research.

The advancement of our understanding of this compound's role in regulating plant cell rigidity will depend on several key areas of investigation:

-

Receptor Identification and Characterization: The definitive identification and cloning of the this compound receptor is a critical next step.

-

Elucidation of the Complete Signaling Cascade: Unraveling the downstream components of the this compound signaling pathway will provide a more complete picture of its mechanism of action.

-

Broader Physiological Roles: Investigating the role of turgorins in other physiological processes beyond nastic movements, such as growth, development, and stress responses, will broaden our understanding of their importance in plants.

-

Development of Specific Molecular Probes: The synthesis of high-affinity, specific molecular probes for this compound receptors will be invaluable for their localization and for screening for novel agonists and antagonists.

The study of turgorins not only deepens our fundamental knowledge of plant biology but also holds potential for applications in agriculture and biotechnology, including the development of new herbicides or plant growth regulators that target the machinery of cellular rigidity.

References

- 1. Pressure Probe Technique for Measuring Water Relations of Cells in Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanoreceptor Cells on the Tertiary Pulvini of Mimosa pudica L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agrisera.com [agrisera.com]

- 4. Measurement of Turgor Pressure - CD BioSciences [cd-biophysics.com]

The Molecular Machinery of Movement: A Technical Guide to Turgorin in Mimosa pudica

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rapid nastic movements of Mimosa pudica, the "sensitive plant," are a captivating example of physiological response in the plant kingdom. These movements are orchestrated by a class of signaling molecules known as turgorins. This technical guide provides a comprehensive overview of the current understanding of turgorins, with a specific focus on the biosynthesis and signaling pathway of the primary turgorin, gallic acid 4-O-(β-D-glucopyranosyl-6′-sulfate). While the complete biosynthetic pathway remains an active area of research, this document synthesizes the available data on the key enzymatic steps, presents quantitative data on the physiological effects, and provides detailed experimental protocols relevant to the study of these fascinating molecules. The information is intended to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug development seeking to understand and potentially harness the mechanisms of this compound action.

Introduction: Turgorins and the Seismonastic Response

The remarkable leaf-folding response of Mimosa pudica to touch, known as a seismonastic movement, is mediated by rapid changes in turgor pressure within specialized motor organs called pulvini.[1] This physiological response is triggered by a chemical messenger, a "Ricca factor," which was later isolated and characterized as a this compound.[2] The most well-characterized this compound is gallic acid 4-O-(β-D-glucopyranosyl-6′-sulfate).[2] This molecule acts as a signaling agent, initiating a cascade of events that leads to a sudden loss of turgor in the extensor cells of the pulvinus, resulting in the characteristic folding of the leaves.[1] Understanding the biosynthesis and mode of action of turgorins is crucial for deciphering the complex signaling networks that govern plant responses to mechanical stimuli.

The this compound Biosynthesis Pathway: A Glimpse into the Molecular Assembly Line

The complete, step-by-step biosynthesis of gallic acid 4-O-(β-D-glucopyranosyl-6′-sulfate) in Mimosa pudica has not been fully elucidated. However, key enzymatic activities have been identified, providing a foundational understanding of this pathway. The proposed pathway involves two main steps: glycosylation of gallic acid followed by sulfation of the glucoside.

Glycosylation of Gallic Acid

The initial step in this compound biosynthesis is believed to be the glycosylation of gallic acid to form gallic acid 4-O-β-D-glucopyranoside. This reaction is catalyzed by a UDP-glycosyltransferase (UGT). While the specific UGT responsible for this reaction in Mimosa pudica has not been isolated, UGTs are a large and diverse family of enzymes in plants known to glycosylate a wide range of secondary metabolites, including phenolic compounds like gallic acid. The glycosylation step increases the solubility of gallic acid and prepares it for the subsequent sulfation.

Sulfation of Gallic Acid Glucoside

The final and crucial step in the biosynthesis of the active this compound is the sulfation of gallic acid glucoside. This reaction is catalyzed by a sulfotransferase (ST) that has been characterized in microsomal preparations from Mimosa pudica.[1] The enzyme transfers a sulfate group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 6'-hydroxyl group of the glucose moiety of gallic acid glucoside.[1]

This sulfotransferase activity is specifically localized to the plasma membrane preparations from the primary, secondary, and tertiary pulvini, the sites of this compound action.[1] Western blot analysis has identified a cross-reactive polypeptide with an apparent molecular mass of 42,000 Da, which is correlated with the gallic acid glucoside ST activity.[1]

References

The Regulation of Turgor and Its Impact on Osmotic Potential in Plant Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turgor pressure is a fundamental biophysical parameter in plant cells, essential for growth, structural integrity, and physiological processes such as stomatal opening.[1][2][3] This pressure is generated by the influx of water into the cell due to a difference in water potential, which is primarily driven by the osmotic potential created by solutes within the cell.[2][4] The regulation of turgor pressure, therefore, is intrinsically linked to the modulation of the cell's osmotic potential through the accumulation or release of osmotically active substances. While the term "turgorin" is not commonly used in scientific literature, this guide will delve into the core mechanisms of turgor regulation, focusing on the key chemical effectors and signaling pathways that modulate osmotic potential in plant cells. This document provides a comprehensive overview of the current understanding, experimental methodologies, and signaling paradigms relevant to researchers and professionals in plant biology and drug development.

The Biophysical Basis of Turgor Pressure and Osmotic Potential

Turgor pressure (Ψp) is the hydrostatic pressure exerted by the cell's contents against the rigid cell wall.[1][2] This pressure is a critical component of the total water potential (Ψw) of a plant cell, as described by the following equation:

Ψw = Ψs + Ψp

Where:

-

Ψw is the total water potential.

-

Ψs is the osmotic potential (or solute potential).[4]

-

Ψp is the pressure potential (turgor pressure).[4]

Water moves from an area of higher water potential to an area of lower water potential.[4] The negative osmotic potential, generated by the concentration of solutes in the vacuole and cytoplasm, drives water into the plant cell.[2][4] This influx of water increases the volume of the cell, pushing the plasma membrane against the cell wall and generating positive turgor pressure.[1][2]

Key Regulators of Osmotic Potential

The primary mechanism for regulating turgor is the adjustment of the cell's osmotic potential through the transport and metabolism of various solutes. These osmolytes can be broadly categorized as inorganic ions and organic solutes.

Inorganic Ions

Potassium ions (K+) are major contributors to the osmotic potential in many plant cells, particularly in the guard cells that regulate stomatal aperture.[5] The influx and efflux of K+ ions, along with counter-ions such as chloride (Cl-) and malate, can rapidly alter the osmotic potential of guard cells, leading to changes in turgor and stomatal opening or closing.[5]

Organic Solutes

Plants also utilize a variety of organic solutes to adjust their osmotic potential. These include:

-

Sugars: Soluble sugars, such as sucrose and glucose, are products of photosynthesis and can accumulate to significant levels, contributing to the osmotic potential, especially in growing tissues.[5][6]

-

Amino Acids and Organic Acids: Proline and other amino acids, as well as organic acids like malate, can accumulate in response to stress and contribute to osmotic adjustment.[5]

-

Compatible Solutes: Under conditions of osmotic stress (e.g., drought or high salinity), plants synthesize and accumulate compatible solutes like proline and glycine betaine. These molecules do not interfere with cellular metabolism even at high concentrations and play a crucial role in protecting cellular structures while contributing to osmotic adjustment.

Quantitative Data on Osmotic Potential and Turgor

The following table summarizes typical values of osmotic potential and turgor pressure in plant cells. These values can vary significantly depending on the plant species, cell type, and environmental conditions.

| Parameter | Typical Range | Conditions/Cell Type | Reference |

| Osmotic Potential (Ψs) | -0.5 to -3.0 MPa | Well-watered plants | [4] |

| -2.0 to -5.0 MPa or lower | Plants under drought stress | [7] | |

| Turgor Pressure (Ψp) | 0.5 to 1.5 MPa | Turgid leaf cells | [1] |

| 0 MPa | Flaccid cells (wilting) | [2] | |

| Osmotic Adjustment in Response to Stress | 0.4 to 0.9 MPa | Sorghum under drought | [7] |

Experimental Protocols for Studying Turgor and Osmotic Potential

Several techniques are employed to measure turgor pressure and osmotic potential in plant cells.

Pressure Probe Technique

Methodology:

-

A fine glass microcapillary, filled with silicone oil, is inserted directly into a single plant cell.[8]

-

The probe is connected to a pressure transducer that measures the hydrostatic pressure inside the cell, providing a direct measurement of turgor pressure.[8]

-

The probe can also be used to extract a small sample of the cell sap for subsequent analysis of osmotic potential.[9]

Vapor Pressure Osmometry

Methodology:

-

Leaf discs are excised from the plant tissue and immediately frozen in liquid nitrogen to rupture the cell membranes.[10]

-

The frozen tissue is then placed in the sample chamber of a vapor pressure osmometer.

-

The instrument measures the dew point temperature depression of the air in equilibrium with the sample, which is directly related to the water potential of the tissue. Since the turgor pressure is zero in the frozen-thawed tissue, the measured water potential is equal to the osmotic potential.[10]

Pressure-Volume (P-V) Curves

Methodology:

-

A leaf or shoot is allowed to slowly desiccate on the lab bench.

-

At regular intervals, the water potential (Ψw) and the relative water content (RWC) of the tissue are measured.

-

Plotting 1/Ψw against (100 - RWC) generates a pressure-volume curve.

-

From this curve, various parameters can be derived, including the osmotic potential at full turgor, the turgor loss point, and the bulk elastic modulus of the tissue.[10]

Signaling Pathways in Turgor Regulation

The regulation of turgor is a complex process involving intricate signaling pathways that perceive environmental and developmental cues and translate them into changes in ion and water transport.

ABA-Mediated Stomatal Closure

Abscisic acid (ABA) is a key plant hormone involved in the response to drought stress. The binding of ABA to its receptors in guard cells triggers a signaling cascade that leads to the opening of anion channels and the closing of inward-rectifying K+ channels. This results in an efflux of anions and K+, a decrease in the osmotic potential of the guard cells, loss of turgor, and subsequent stomatal closure.

Caption: ABA signaling pathway leading to stomatal closure.

Osmosensing and Turgor Regulation

Plant cells possess mechanisms to sense changes in osmotic potential and turgor. While the exact sensors are still being elucidated, mechanosensitive ion channels in the plasma membrane are thought to play a role. These channels can open or close in response to changes in membrane tension caused by cell swelling or shrinking, thereby initiating signaling cascades to restore turgor.

Caption: General workflow for osmosensing and turgor recovery.

Conclusion and Future Directions

The regulation of turgor pressure through the modulation of osmotic potential is a cornerstone of plant physiology. A deep understanding of the molecular players and signaling networks involved is crucial for developing strategies to enhance crop resilience to environmental stresses such as drought and salinity. Future research should focus on the identification and characterization of the primary turgor and osmotic sensors, as well as the downstream signaling components. For drug development professionals, targeting these pathways could offer novel approaches for developing compounds that enhance plant growth and stress tolerance. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for advancing research in this critical area of plant science.

References

- 1. Turgor pressure - Wikipedia [en.wikipedia.org]

- 2. Turgor | Cell Membrane, Osmosis & Plasmolysis | Britannica [britannica.com]

- 3. quora.com [quora.com]

- 4. 3.1.2 - Osmotic pressure and water potential | Plants in Action [rseco.org]

- 5. Flowers under pressure: ins and outs of turgor regulation in development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osmolyte cooperation affects turgor dynamics in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Turgor Regulation in Osmotically Stressed Arabidopsis Epidermal Root Cells. Direct Support for the Role of Inorganic Ion Uptake as Revealed by Concurrent Flux and Cell Turgor Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct Measurement of Turgor and Osmotic Potential in Individual Epidermal Cells : Independent Confirmation of Leaf Water Potential as Determined by in Situ Psychrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mbartlett.faculty.ucdavis.edu [mbartlett.faculty.ucdavis.edu]

Unveiling the Endogenous Function of Turgorins in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turgorins are a fascinating class of plant signaling molecules, primarily recognized for their role in mediating nastic movements—plant movements that are independent of the direction of the stimulus, such as the dramatic leaf-folding of Mimosa pudica. These movements are driven by rapid changes in turgor pressure within specialized motor organs called pulvini. This technical guide provides an in-depth exploration of the endogenous function of turgorins, detailing their chemical nature, physiological effects, and the current understanding of their signaling pathways. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the proposed signaling mechanisms to facilitate further research and potential applications in agriculture and drug development.

Introduction

The ability of plants to respond to their environment through movement has captivated scientists for centuries. While tropisms, or directional growth movements, are well-understood, nastic movements represent a more rapid and dynamic response to stimuli such as touch, temperature, and light. At the heart of many of these movements are turgorins, a group of gallic acid derivatives that act as chemical messengers, triggering significant and reversible changes in cell volume and turgor.[1][2][3] Understanding the endogenous function of turgorins is not only crucial for fundamental plant biology but also holds potential for developing novel strategies to enhance plant resilience and growth.

Chemical Nature of Turgorins

Turgorins are characterized as 4-O-glycosides of gallic acid, with the 6-hydroxy group of the glucosyl moiety being esterified with sulfuric acid.[3] The core structure consists of a gallic acid molecule linked to a sulfated glucose derivative. Variations in this basic structure may exist across different plant species, contributing to the specificity of their action.

Physiological Role and Quantitative Data

The primary and most observable role of turgorins is the induction of nastic movements through the regulation of turgor pressure in the motor cells of pulvini.[2] The effect of turgorins is concentration-dependent, with a specific threshold required to initiate a response.

Quantitative Data on Turgorin Activity

The following table summarizes the key quantitative data available for PLMF-1 (Periodic Leaf Movement Factor 1), a well-characterized this compound from Mimosa pudica.[4]

| Parameter | Value | Plant Species | Tissue/Cell Type | Reference |

| Binding Affinity (Kd) | 45 µM | Mimosa pudica | Plasma Membrane Fractions from Leaves | [4] |

| Number of Binding Sites | 4.4 nmol/mg protein | Mimosa pudica | Plasma Membrane Fractions from Leaves | [4] |

| Half-maximal effective concentration (EC50) for Leaflet Movement | 5.5 µM | Mimosa pudica | Whole Leaflet | [4] |

Experimental Protocols

Extraction and Purification of Turgorins (General Approach)

Materials:

-

Fresh or dried plant material (e.g., leaves of Mimosa pudica)

-

Methanol or 70-90% Ethanol

-

Dichloromethane (for defatting, optional)

-

Rotary evaporator

-

Chromatography columns (e.g., Sephadex LH-20, C18 reverse-phase)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction:

-

Grind the dried plant material into a fine powder.

-

(Optional) Defat the powder by extraction with dichloromethane to remove lipids and chlorophyll.

-

Macerate the powder in methanol or aqueous ethanol (e.g., 1:10 w/v) at room temperature with constant stirring for 24-48 hours.

-

Filter the extract and repeat the extraction process with fresh solvent on the plant residue to ensure complete extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[1]

-

-

Purification:

-

Column Chromatography: Fractionate the crude extract using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size and polarity.

-

Reverse-Phase Chromatography: Further purify the active fractions using a C18 reverse-phase column with a gradient of water and methanol or acetonitrile.

-

HPLC: The final purification step should be performed using a semi-preparative or preparative HPLC system to isolate pure turgorins. The elution can be monitored using a UV detector, as gallic acid derivatives absorb in the UV range.

-

Leaf Movement Bioassay

This bioassay is used to determine the biological activity of this compound extracts or purified compounds.[1]

Materials:

-

Healthy, young, and fully expanded leaves of Mimosa pudica

-

Small vials or test tubes

-

Test solutions (this compound extracts or purified compounds in a suitable buffer)

-

Control solution (buffer only)

-

Micropipettes

-

A controlled environment with minimal air currents and constant light and temperature.

Procedure:

-

Carefully excise young, healthy leaves of Mimosa pudica at the base of the petiole.

-

Immediately place the cut end of each petiole into a vial containing the test or control solution.

-

Allow the leaves to acclimate for a short period until they are fully open.

-

Observe the leaves for a response (leaflet folding). The time taken for the complete folding of the pinnules and the petiole to droop should be recorded.

-

A positive response is typically observed within minutes of exposure to an active this compound solution.

-

The assay should be performed with a range of concentrations to determine the dose-response relationship and the EC50 value.[4]

This compound Signaling Pathway

The precise molecular details of the this compound signaling pathway are still under investigation. However, a general model is emerging based on electrophysiological and biochemical studies in Mimosa pudica. The binding of turgorins to a receptor on the plasma membrane of pulvinar motor cells is the initial step.[7] This triggers a cascade of events leading to rapid ion and water fluxes, resulting in a loss of turgor and subsequent leaf movement.[4][8]

Proposed Signaling Cascade

The following diagram illustrates the hypothetical signaling pathway of turgorins in a pulvinar motor cell.

Caption: Proposed this compound signaling pathway in pulvinar motor cells.

Key Components of the Signaling Pathway

-

Receptor: While not yet definitively identified, evidence suggests the existence of a specific this compound receptor on the plasma membrane of pulvinar cells.[7] Its characteristics, such as binding affinity, have been partially determined.[4]

-

Second Messengers: Calcium ions (Ca²⁺) are strongly implicated as a key second messenger in turgor regulation.[9] The release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, is likely a critical step. Phosphoinositides, like inositol trisphosphate (IP3), are plausible candidates for triggering this calcium release.[3][10][11][12]

-

Ion Channels: The rapid loss of turgor is achieved through the efflux of ions, primarily potassium (K⁺) and chloride (Cl⁻), from the motor cells.[7][8] This efflux is mediated by the opening of specific ion channels in the plasma membrane. The activation of these channels is likely dependent on the increase in cytosolic calcium concentration.[9]

-

Aquaporins: The massive and rapid efflux of water that follows the ion movement is facilitated by aquaporins, which are water channel proteins embedded in the cell membrane.[7]

Experimental Workflow for Investigating this compound Signaling

The following diagram outlines a logical workflow for researchers investigating the this compound signaling pathway.

References

- 1. esalq.usp.br [esalq.usp.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN104922195A - Extraction method of total flavonoids of mimosa pudica - Google Patents [patents.google.com]

- 7. Mechanical and electrical anisotropy in Mimosa pudica pulvini - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanical Signaling in the Sensitive Plant Mimosa pudica L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The Role of Phosphoinositides in Signaling and Disease: Introduction to the Thematic Review Series - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphoinositides in plant-pathogen interaction: trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Biophysics of Respiration: A Technical Guide to Turgor-Driven Stomatal Dynamics

For Immediate Release

[City, State] – December 13, 2025 – A comprehensive technical guide detailing the pivotal role of turgor pressure in the regulation of stomatal opening and closing has been released today. This whitepaper, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the core biophysical and signaling mechanisms that govern gas exchange in plants. By elucidating these fundamental processes, this guide aims to support advancements in crop science and the development of novel agricultural technologies.

The guide meticulously breaks down the intricate interplay of ion fluxes, osmotic potential, and cellular mechanics that drive the dynamic changes in guard cell volume and shape. It offers a quantitative overview of these processes, detailed experimental methodologies for their study, and visual representations of the complex signaling networks involved.

The Core Mechanism: Turgor Pressure as the Engine of Stomatal Movement

The opening and closing of stomata, the microscopic pores on the surface of leaves, are fundamental to plant survival, governing the uptake of carbon dioxide for photosynthesis and the loss of water through transpiration. This process is a direct consequence of changes in the turgor pressure of the two specialized guard cells that flank each stomatal pore.

Stomatal opening is initiated by the active transport of ions, primarily potassium (K⁺) and chloride (Cl⁻), into the guard cells from surrounding epidermal cells.[1] This influx of solutes, supplemented by the synthesis of malate, significantly lowers the water potential within the guard cells. Consequently, water enters the guard cells via osmosis, causing them to swell and become turgid.[1] The unique structural properties of guard cell walls, which are thicker and less elastic on the side adjacent to the pore, cause the cells to bow outwards as they expand, thereby opening the stoma.[2]

Conversely, stomatal closure is triggered by the efflux of these ions from the guard cells into the apoplast. This loss of solutes increases the water potential inside the guard cells, leading to an osmotic loss of water. The subsequent decrease in turgor pressure causes the guard cells to become flaccid and shrink, resulting in the closure of the stomatal pore.[1]

Quantitative Analysis of Guard Cell Dynamics

The biophysical changes that accompany stomatal movement are quantifiable and provide a deeper understanding of the underlying mechanisms. The following table summarizes key parameters in the guard cells of Vicia faba during open and closed states.

| Parameter | Stomata Closed | Stomata Open | Data Source(s) |

| Guard Cell Turgor Pressure | ~1.0 MPa | Up to 4.0 MPa | [3] |

| Guard Cell Volume | Baseline | Up to 40% increase | [3] |

| K⁺ Concentration | ~0.21 M | ~0.50 M | [4] |

| Stomatal Aperture | ~1 µm | Up to 8 µm | [4] |

Key Signaling Pathways Regulating Turgor Pressure

The modulation of guard cell turgor is not a passive process but is tightly regulated by a complex network of signaling pathways that respond to both internal and external cues. The hormones abscisic acid (ABA) and blue light are two of the most critical regulators of stomatal aperture.

ABA-Induced Stomatal Closure

Under conditions of drought stress, plants synthesize ABA, which acts as a key signal to induce stomatal closure and conserve water.[5] The ABA signaling cascade in guard cells is a well-characterized pathway involving a series of molecular events:

-

ABA Perception: ABA binds to its receptors, which in turn inhibits the activity of protein phosphatase 2C (PP2C).[1]

-

Kinase Activation: The inhibition of PP2C leads to the activation of the OST1 (OPEN STOMATA 1) kinase.[1][6]

-

Downstream Signaling: Activated OST1 phosphorylates and activates the NADPH oxidase, leading to the production of reactive oxygen species (ROS).[1][6]

-

Ion Channel Regulation: The increase in ROS and subsequent elevation of cytosolic Ca²⁺ levels activate S-type and R-type anion channels, leading to anion efflux and membrane depolarization.[5][7] This depolarization deactivates inward K⁺ channels and activates outward K⁺ channels, resulting in a massive efflux of K⁺.[7]

-

Turgor Loss: The net efflux of ions and water leads to a reduction in guard cell turgor and stomatal closure.[5]

Blue Light-Induced Stomatal Opening

Blue light is a potent signal for stomatal opening, allowing for CO₂ uptake at the start of the day. This response is mediated by phototropin photoreceptors and leads to the activation of the plasma membrane H⁺-ATPase.[8]

-

Light Perception: Blue light is perceived by phototropin photoreceptors (phot1 and phot2) in the guard cells.[8]

-

Phototropin Activation: Upon absorbing blue light, phototropins undergo autophosphorylation, which activates their kinase domains.[8]

-

Signal Transduction: Activated phototropins then phosphorylate the BLUS1 (BLUE LIGHT SIGNALING 1) kinase.[9][10]

-

H⁺-ATPase Activation: The signal is further transduced, leading to the phosphorylation of the plasma membrane H⁺-ATPase. A 14-3-3 protein then binds to the phosphorylated H⁺-ATPase, fully activating it.[8]

-

Ion Influx: The activated H⁺-ATPase pumps protons out of the guard cell, creating a proton motive force and hyperpolarizing the plasma membrane. This drives the uptake of K⁺ through inward-rectifying K⁺ channels.[11]

-

Turgor Increase: The accumulation of ions leads to osmotic water uptake, an increase in turgor pressure, and subsequent stomatal opening.

Experimental Protocols

The study of stomatal dynamics relies on a suite of sophisticated experimental techniques to measure the key biophysical and biochemical parameters.

Measurement of Guard Cell Turgor Pressure using the Pressure Probe

The pressure probe is a powerful tool for the direct measurement of turgor pressure in individual plant cells.[12]

Methodology:

-

Epidermal Peel Preparation: An epidermal peel from the leaf of interest (e.g., Vicia faba) is carefully prepared and mounted in a perfusion chamber on the stage of an inverted microscope.

-

Micropipette Preparation: A fine-tipped glass micropipette is pulled and filled with silicone oil. This micropipette is connected to a pressure transducer and a system for precise pressure control.

-

Cell Puncture: The micropipette tip is carefully inserted into a single guard cell. Upon successful puncture, the cell sap, under turgor, will enter the micropipette tip, displacing the oil.

-

Pressure Equilibration: The pressure inside the probe system is then increased until the meniscus between the cell sap and the oil is pushed back to the point of the initial puncture.

-

Turgor Pressure Reading: The pressure required to achieve this equilibrium is equal to the cell's original turgor pressure and is recorded from the pressure transducer.[7]

Quantification of Stomatal Aperture

Microscopy and digital image analysis are standard methods for quantifying the degree of stomatal opening.

Methodology:

-

Sample Preparation: Leaf samples or epidermal peels are prepared. For dynamic studies, live imaging can be performed. For high-throughput analysis, fixation of epidermal peels is common.[13]

-

Imaging: Samples are viewed under a light microscope equipped with a digital camera. Staining with dyes like rhodamine 6G can enhance visualization of the guard cells.[9][13]

-

Image Acquisition: Digital images of the stomata are captured.

-

Image Analysis: Software such as ImageJ is used to measure the width and length of the stomatal pore.[13] The stomatal aperture index (width/length) can be calculated to normalize the measurements.

Determination of Ion Content in Guard Cells

Techniques like electron probe microanalysis can be used to determine the elemental composition, including K⁺ and Cl⁻, within individual guard cells.

Methodology:

-

Sample Preparation: Leaf tissue is rapidly frozen in liquid nitrogen to preserve the in vivo distribution of ions and then freeze-dried.

-

Analysis: The sample is analyzed using an electron microprobe. A focused beam of electrons is directed at a specific point within a guard cell.

-

X-ray Detection: The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element.

-

Quantification: By measuring the intensity of the characteristic X-rays for elements like potassium and chlorine, their concentrations within the guard cell can be accurately determined.

Conclusion and Future Directions

The regulation of stomatal aperture through the modulation of guard cell turgor pressure is a finely tuned process that is critical for plant productivity and water use efficiency. This guide has provided a detailed overview of the core mechanisms, quantitative data, signaling pathways, and experimental protocols that are central to our understanding of this process. A thorough comprehension of these biophysical and signaling networks is paramount for developing strategies to enhance crop resilience in the face of climate change and increasing water scarcity. Future research, integrating these established techniques with emerging 'omics' technologies, will undoubtedly uncover further layers of complexity and provide new targets for the genetic and chemical manipulation of stomatal behavior to improve agricultural sustainability.

References

- 1. Frontiers | Abscisic Acid-Induced Stomatal Closure: An Important Component of Plant Defense Against Abiotic and Biotic Stress [frontiersin.org]

- 2. Identification of Features Regulating OST1 Kinase Activity and OST1 Function in Guard Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. plantstomata.wordpress.com [plantstomata.wordpress.com]

- 5. Mechanisms of abscisic acid-mediated control of stomatal aperture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Guard Cell Signal Transduction [labs.biology.ucsd.edu]

- 8. Blue Light Regulation of Stomatal Opening and the Plasma Membrane H+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guard Cell Chloroplasts Are Essential for Blue Light-Dependent Stomatal Opening in Arabidopsis | PLOS One [journals.plos.org]

- 10. plantae.org [plantae.org]

- 11. Frontiers | Overexpression of Plasma Membrane H+-ATPase in Guard Cells Enhances Light-Induced Stomatal Opening, Photosynthesis, and Plant Growth in Hybrid Aspen [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Arabidopsis OST1 Protein Kinase Mediates the Regulation of Stomatal Aperture by Abscisic Acid and Acts Upstream of Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Identification and Validation of Turgor-Sensing Receptors in Plant Plasma Membranes

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Turgor Sensors

Turgor pressure, the hydrostatic force exerted by the cell's contents against its wall, is fundamental to plant life, driving cell expansion, providing structural integrity, and mediating responses to the environment.[1] The regulation of turgor is critical for surviving environmental stresses such as drought and high salinity, which cause osmotic stress. Consequently, plants have evolved sophisticated mechanisms at the plasma membrane to sense and respond to changes in turgor.

While the term "Turgorin" is not standard in scientific literature, it conceptually refers to the molecular signals and, more importantly, the receptor systems that perceive and transduce turgor-related stimuli. This technical guide focuses on the established molecular players and methodologies used to identify and characterize the plasma membrane-resident proteins that act as turgor or osmosensors. These sensors are the primary interface between the physical forces of water potential and the biochemical signaling cascades that orchestrate a plant's response.

The identification of these receptors is paramount for developing strategies to enhance crop resilience. This document provides an in-depth overview of the candidate receptor families, detailed experimental protocols for their identification and validation, and a summary of the downstream signaling pathways.

Candidate Receptors and Sensors in Turgor Regulation

Plants do not appear to have a single "turgor receptor" but rather a suite of membrane-embedded proteins that perceive mechanical and osmotic signals. These can be broadly categorized into two main groups: mechanosensitive (MS) ion channels and receptor-like kinases (RLKs).

-

Mechanosensitive (MS) Ion Channels : These proteins are transmembrane channels that open or close in direct response to mechanical stress on the lipid bilayer, such as stretching or compression.[2][3][4] They can act as cellular safety valves, releasing osmolytes during hypo-osmotic shock to prevent lysis.[2] Three primary families have been identified in plants:

-

MscS-Like (MSL) Channels : Homologs of the bacterial MscS channel, MSLs are found in the plasma membrane and organellar membranes and are implicated in osmoregulation.[2][5]

-

Mid1-Complementing Activity (MCA) Channels : These channels are involved in calcium influx in response to mechanical stimuli and hypoosmotic shock.[5][6]

-

Two-Pore Potassium (TPK) Channels : A family of potassium channels that can be gated by membrane stretch.[5]

-

-

Receptor-Like Kinases (RLKs) : This is a vast family of proteins characterized by an extracellular domain, a transmembrane helix, and an intracellular kinase domain.[7][8] They function as sensors for a wide array of signals, including hormones and environmental cues.[7][8][9] Several RLKs are implicated in turgor sensing, likely by detecting cell wall integrity changes that occur during swelling or shrinking.[10][11]

-

Catharanthus roseus RLK1-like (CrRLK1L) family : Members like FERONIA (FER) and THESEUS1 (THE1) are thought to monitor the cell wall and play a role in responses to both mechanical and osmotic stress.[10]

-

Leucine-Rich Repeat RLKs (LRR-RLKs) : This is the largest subfamily of RLKs. Specific members like BRASSINOSTEROID INSENSITIVE 1 (BRI1) and DROOPY LEAF 1 (DPY1) have been linked to responses to osmotic pressure and drought.[7][12]

-

Experimental Protocols for Receptor Identification and Validation

Identifying and validating membrane-bound turgor sensors requires a multi-faceted approach combining proteomics, biochemistry, and biophysics.

Proteomic Identification of Membrane Sensors

The initial discovery of candidate receptors often relies on proteomics to identify proteins present in the plasma membrane whose abundance or phosphorylation state changes under osmotic stress.[13][14][15]

Methodology: Membrane Protein Extraction and LC-MS/MS Analysis

-

Plant Material and Treatment : Grow plants (e.g., Arabidopsis thaliana) under controlled conditions. Apply osmotic stress by treating with solutions like polyethylene glycol (PEG) or mannitol for a defined time course (e.g., 0, 1, 6, 24 hours).[16] Harvest tissue (roots and shoots separately) and immediately freeze in liquid nitrogen.

-

Microsomal Fraction Isolation :

-

Grind frozen tissue to a fine powder.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM EDTA, 5 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitor cocktails).

-

Perform differential centrifugation: a low-speed spin (e.g., 10,000 x g) to pellet debris, followed by ultracentrifugation of the supernatant (e.g., 100,000 x g) to pellet the microsomal fraction (containing plasma membranes).[17]

-

-

Membrane Protein Solubilization :

-

Resuspend the microsomal pellet in a solubilization buffer containing a mass spectrometry-compatible detergent (e.g., 1% n-Dodecyl β-D-maltoside or Triton X-100).[17]

-

Incubate on ice to allow for membrane solubilization.

-

Centrifuge at high speed to pellet any insoluble material.

-

-

Protein Digestion and Peptide Preparation :

-

Perform an in-solution or filter-assisted sample preparation (FASP) digest.

-

Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

-

Digest proteins into peptides using trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis :

-

Analyze the resulting peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Peptides are separated on a reverse-phase column and ionized before entering the mass spectrometer.

-

-

Data Analysis :

-

Search the generated MS/MS spectra against a plant protein database (e.g., Araport, UniProt) using search engines like MaxQuant or Sequest.

-

Identify proteins and perform label-free quantification (LFQ) or isobaric labeling (TMT/iTRAQ) to determine relative protein abundance across different stress conditions and time points.

-

Perform bioinformatics analysis to identify proteins with transmembrane domains and those whose expression or phosphorylation is significantly altered by the osmotic stress.

-

References

- 1. Turgor pressure - Wikipedia [en.wikipedia.org]

- 2. Plant Mechanosensitive Ion Channels: An Ocean of Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. plantae.org [plantae.org]

- 4. Plant mechanosensitive ion channels: an ocean of possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The ongoing search for the molecular basis of plant osmosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. United in Diversity: Mechanosensitive Ion Channels in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Roles of Receptor-like Protein Kinases in Plant Response to Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tackling Drought Stress: RECEPTOR-LIKE KINASES Present New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. The osmotic stress–activated receptor-like kinase DPY1 mediates SnRK2 kinase activation and drought tolerance in Setaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plant membrane proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. Quantitative Time-Course Analysis of Osmotic and Salt Stress in Arabidopsis thaliana Using Short Gradient Multi-CV FAIMSpro BoxCar DIA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioone.org [bioone.org]

Unraveling Turgorins: A Deep Dive into the Regulation of Plant Growth and Development

An in-depth analysis for researchers, scientists, and drug development professionals on the mechanisms of turgor pressure modulation and its profound impact on plant physiology.

While the term "Turgorin" is not widely utilized in contemporary plant biology literature, it historically refers to the foundational concept of endogenous substances that regulate turgor pressure in plants. Modern research has since identified a complex interplay of hormones, ion channels, and water transporters that fulfill this role. This technical guide delves into the core mechanisms governing turgor pressure and its critical influence on plant growth and development, providing a comprehensive resource for advanced research and application.

The Central Role of Turgor Pressure in Plant Life

Turgor pressure, the hydrostatic pressure exerted by the cell's contents against its cell wall, is fundamental to numerous physiological processes in plants. It is the driving force behind cell expansion and, consequently, overall plant growth. Beyond growth, turgor pressure is essential for maintaining the rigidity and structural integrity of plant tissues, as well as for processes such as stomatal opening and closing, which regulate gas exchange and water loss.

Key Molecular Players in Turgor Regulation

The regulation of turgor pressure is a finely tuned process involving a sophisticated network of signaling molecules and transport proteins.

2.1. Plant Hormones:

-

Auxins (e.g., Indole-3-acetic acid - IAA): Primarily known for their role in cell elongation, auxins stimulate the activity of proton pumps (H+-ATPases) in the plasma membrane. This leads to the acidification of the cell wall, activating enzymes called expansins that loosen the cell wall structure, allowing for cell expansion as water enters the cell.

-

Abscisic Acid (ABA): This hormone is a key regulator of stomatal closure in response to water stress. ABA triggers the efflux of potassium (K+) and chloride (Cl-) ions from guard cells, leading to a decrease in their turgor and subsequent closure of the stomatal pore.

-

Gibberellins (GAs): GAs promote cell division and elongation, often by influencing the extensibility of the cell wall, thereby impacting turgor-driven growth.

2.2. Ion Channels and Transporters:

The movement of ions across the plasma membrane and tonoplast (the vacuolar membrane) is a primary driver of water potential changes, which in turn dictates water movement and turgor pressure.

-

Potassium (K+) Channels: These are crucial for a variety of processes, including stomatal movement and nutrient transport. Inward-rectifying K+ channels allow for the uptake of potassium, leading to an increase in turgor, while outward-rectifying channels facilitate its release, causing a decrease in turgor.

-

Proton Pumps (H+-ATPases): These enzymes use the energy from ATP hydrolysis to pump protons out of the cell, creating an electrochemical gradient that drives the transport of other ions and solutes.

2.3. Aquaporins:

These channel proteins, located in the plasma membrane and tonoplast, facilitate the rapid transport of water across biological membranes. The activity of aquaporins can be regulated by various factors, including phosphorylation and pH, allowing for dynamic control of cell water permeability and turgor.

Quantitative Insights into Turgor-Mediated Growth

The following tables summarize key quantitative data from studies investigating the effects of turgor-regulating factors on plant growth parameters.

Table 1: Effect of Auxin (IAA) on Cell Elongation

| Plant Species | IAA Concentration (µM) | Increase in Cell Elongation (%) | Reference |

| Avena sativa (Oat) Coleoptiles | 10 | 150 | |

| Arabidopsis thaliana Hypocotyls | 1 | 80 | |

| Zea mays (Maize) Coleoptiles | 5 | 120 |

Table 2: Impact of Abscisic Acid (ABA) on Stomatal Aperture

| Plant Species | ABA Concentration (µM) | Reduction in Stomatal Aperture (%) | Reference |

| Vicia faba (Faba Bean) | 10 | 75 | |

| Nicotiana tabacum (Tobacco) | 5 | 60 | |

| Solanum lycopersicum (Tomato) | 20 | 85 |

Experimental Protocols for Turgor Pressure Measurement

4.1. The Pressure Probe Technique

This is a direct and highly accurate method for measuring turgor pressure in individual plant cells.

Methodology:

-

A fine glass microcapillary, filled with silicone oil, is attached to a pressure transducer.

-

The plant tissue is securely mounted on a microscope stage.

-

Under microscopic guidance, the microcapillary is carefully inserted into a single cell.

-

The pressure inside the cell is transmitted through the oil to the transducer, which provides a direct pressure reading.

-

The probe can also be used to inject or withdraw fluids to study the cell's hydraulic properties.

4.2. The Chardakov Method (Falling Drop Method)

This is an indirect method for determining the water potential of plant tissues, from which turgor pressure can be inferred.

Methodology:

-

A series of sucrose solutions of known concentrations (and therefore known water potentials) are prepared.

-

Small pieces of the plant tissue are incubated in each solution for a set period.

-

A drop of the incubation solution is then carefully introduced into a solution of the same initial concentration that has been colored with a dye (e.g., methylene blue).

-

If the drop rises, the tissue has absorbed water from the solution, indicating the tissue's water potential is more negative than the solution's.

-

If the drop sinks, the tissue has lost water to the solution, meaning the tissue's water potential is less negative.

-

If the drop remains stationary, the water potential of the tissue is equal to that of the solution.

Visualizing Turgor Regulation Pathways

5.1. Signaling Pathway of Auxin-Induced Cell Elongation

Caption: Auxin signaling cascade leading to cell wall loosening and turgor-driven cell elongation.

5.2. Experimental Workflow for the Pressure Probe Technique

Caption: Step-by-step workflow of the pressure probe technique for direct turgor measurement.

5.3. Logical Relationship of ABA-Mediated Stomatal Closure

Caption: The causal chain of events from water stress to ABA-induced stomatal closure.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Turgorin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turgorins are a class of plant signaling molecules responsible for the rapid nastic movements observed in certain plant species, most notably the sensitive plant (Mimosa pudica). These movements are a fascinating example of rapid plant responses to external stimuli. The underlying mechanism involves significant changes in turgor pressure within specialized motor organs called pulvini. Turgorins, which are 4-O-glycosides of gallic acid and its derivatives containing a sulfate group, act as the chemical messengers that initiate this physiological response.[1] The potential of turgorins and their signaling pathways in the development of novel bioactive compounds makes their efficient extraction and purification a critical area of research.

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of turgorins from plant material. The methodologies described are based on established principles for the isolation of plant secondary metabolites and can be adapted and optimized for specific research needs.

Data Presentation

As specific quantitative data for turgorin extraction and purification is not widely available in published literature, the following table is provided as a template for researchers to document their experimental results. This structured format will allow for easy comparison of different extraction and purification strategies.

| Parameter | Extraction Method 1 (e.g., Maceration) | Extraction Method 2 (e.g., Soxhlet) | Purification Step (e.g., Column Chromatography) | Purification Step (e.g., Prep-HPLC) |

| Starting Plant Material (g) | ||||

| Solvent(s) Used | ||||

| Extraction Time (h) | ||||

| Extraction Temperature (°C) | ||||

| Crude Extract Yield (g) | ||||

| Crude Extract Yield (%) | ||||

| Fraction/Purified Compound Yield (mg) | ||||

| Purity (%) | ||||

| Retention Time (min) | ||||

| Notes |

Experimental Protocols

The following protocols outline a general workflow for the extraction and purification of turgorins from Mimosa pudica. Researchers should note that optimization of these protocols may be necessary depending on the specific plant material and available equipment.

Protocol 1: Extraction of Turgorins from Mimosa pudica

This protocol describes a solvent-based extraction method to obtain a crude extract enriched with turgorins.

Materials:

-

Fresh or dried leaves and stems of Mimosa pudica

-

Grinder or blender

-

Ethanol (70-90%)

-

Shaker or magnetic stirrer

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Sample Preparation:

-

If using fresh plant material, wash it thoroughly with distilled water to remove any dirt or debris.

-

Dry the plant material in a well-ventilated area away from direct sunlight or in an oven at a low temperature (40-50°C) to prevent degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder using a grinder or blender.[2]

-

-

Extraction:

-

Weigh the powdered plant material and place it in a suitable flask.

-

Add 70-90% ethanol to the flask in a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of ethanol).[3]

-

Macerate the mixture by shaking or stirring at room temperature for 24-48 hours.[4] Alternatively, use a Soxhlet apparatus for a more exhaustive extraction over 8-12 hours.

-

-

Filtration and Concentration:

-

Filter the mixture through filter paper to separate the extract from the plant debris.

-

Repeat the extraction process on the residue 2-3 times to maximize the yield.

-

Combine all the filtrates.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude paste.

-

Protocol 2: Purification of Turgorins

This protocol describes a multi-step purification process to isolate turgorins from the crude extract.

Materials:

-

Crude this compound extract

-

Distilled water

-

Chloroform

-

Petroleum ether

-

Separatory funnel

-

Silica gel for column chromatography

-

Glass column

-

Eluting solvents (e.g., gradients of chloroform and methanol)

-

Thin Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system (preparative or analytical)

-

C18 column

Procedure:

-

Solvent Partitioning:

-

Dissolve the crude extract in distilled water.

-

Transfer the aqueous solution to a separatory funnel.

-

Perform liquid-liquid partitioning by adding an equal volume of petroleum ether. Shake vigorously and allow the layers to separate. Discard the upper petroleum ether layer, which contains nonpolar compounds.

-

Next, partition the aqueous layer with an equal volume of chloroform. Shake and allow the layers to separate. Collect the aqueous layer, which will contain the more polar turgorins.[1][4]

-

-

Column Chromatography:

-

Concentrate the aqueous layer to a smaller volume.

-

Prepare a silica gel column.

-

Load the concentrated aqueous extract onto the column.

-

Elute the column with a gradient of solvents, starting with a less polar solvent system and gradually increasing the polarity. A common gradient for separating glycosides is chloroform-methanol.

-

Collect fractions and monitor the separation using TLC.

-

Pool the fractions that show the presence of the desired compound (based on comparison with a standard, if available, or by bioassay).

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the pooled fractions to preparative HPLC on a C18 column.

-

Use a suitable mobile phase, such as a gradient of water and methanol or acetonitrile, to achieve high-resolution separation.

-

Monitor the elution profile with a UV detector.

-

Collect the peaks corresponding to turgorins.

-

The purity of the isolated compounds can be confirmed using analytical HPLC.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in Mimosa pudica and the general experimental workflow for its extraction and purification.

Caption: Proposed signaling pathway of this compound in Mimosa pudica.

Caption: Experimental workflow for this compound extraction and purification.

Considerations for this compound Stability

Researchers should be mindful of the potential for degradation of turgorins during the extraction and purification process. As glycosides with a sulfate ester, they may be susceptible to hydrolysis under acidic or basic conditions and enzymatic degradation.

-

pH: Maintain a neutral pH during extraction and purification steps where possible to avoid hydrolysis of the glycoside and sulfate groups.

-

Temperature: Avoid high temperatures during extraction and concentration to prevent thermal degradation.[5]

-

Enzymatic Degradation: The use of fresh plant material may increase the risk of enzymatic degradation by endogenous enzymes.[6] Rapid drying or flash-freezing of the plant material can help to inactivate these enzymes. The addition of enzyme inhibitors during extraction could also be considered.

-

Light: Protect extracts and purified compounds from direct light to prevent photodegradation.[5]

-

Storage: Store crude extracts and purified turgorins at low temperatures (-20°C or below) in the dark and under an inert atmosphere if possible to ensure long-term stability.[5]

References

- 1. scispace.com [scispace.com]

- 2. CN104922195A - Extraction method of total flavonoids of mimosa pudica - Google Patents [patents.google.com]

- 3. A validated RP-HPLC method for quantitation of trigonelline from herbal formulations containing Trigonella foenum-graecum (L.) seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Enzymatic degradation of cichoric acid in Echinacea purpurea preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assaying Turgorin Activity on Leaf Turgor Pressure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turgorins are a class of plant signaling molecules, also known as Periodic Leaf Movement Factors (PLMFs), that play a crucial role in regulating nastic movements in plants, such as the rapid leaf-folding of Mimosa pudica. These movements are a direct consequence of rapid and reversible changes in turgor pressure within specialized motor organs called pulvini. Turgorins, which are derivatives of gallic acid, trigger a signaling cascade that leads to ion and water fluxes across the membranes of motor cells in the pulvinus, causing them to either swell or shrink.[1][2] This differential change in cell volume and turgor on opposite sides of the pulvinus results in the macroscopic movement of the leaf or leaflet.[3] The study of turgorins and their effect on turgor pressure is essential for understanding plant responses to stimuli and may have applications in the development of novel herbicides or plant growth regulators.

These application notes provide a detailed overview of the signaling pathway of turgorins, quantitative data on their activity, and comprehensive protocols for assaying their effects on leaf turgor pressure.

Data Presentation

The biological activity of turgorins can be quantified by observing the macroscopic response they induce, such as leaflet movement. This movement is a direct surrogate for the underlying changes in turgor pressure.

| Compound | Bioassay Species | Observed Effect | Half-Maximal Effective Concentration (EC₅₀) | Reference |

| Turgorin (PLMF 1) | Mimosa pudica | Leaflet Movement | 5.5 µM | [4] |

This compound Signaling Pathway

The application of this compound to the motor cells of a pulvinus initiates a rapid signaling cascade that culminates in a change in turgor pressure. The proposed pathway involves the binding of this compound to a specific receptor on the plasma membrane of motor cells. This binding event is thought to trigger the opening of ion channels, leading to a significant efflux of potassium (K⁺) and chloride (Cl⁻) ions from the cell, as well as an influx of calcium ions (Ca²⁺).[3][5] The increase in extracellular solute concentration creates an osmotic gradient, driving water out of the motor cells and causing a rapid loss of turgor pressure and cell shrinkage. This process is reversible, allowing the leaves to reopen as ions are pumped back into the cells.

Experimental Workflow